molecular formula C17H15ClN2O3S B8608392 3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal

3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal

Cat. No.: B8608392
M. Wt: 362.8 g/mol
InChI Key: MFCYTJGSISZIGW-UHFFFAOYSA-N
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Description

3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

3-[4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]propanal

InChI

InChI=1S/C17H15ClN2O3S/c1-12-4-6-14(7-5-12)24(22,23)20-9-8-15-16(18)13(3-2-10-21)11-19-17(15)20/h4-11H,2-3H2,1H3

InChI Key

MFCYTJGSISZIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)CCC=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(2-(1,3-dioxolan-2-yl)ethyl)-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (0.520 g, 1.28 mmol) in THF (4.2 mL) was added aqueous HCl (6 M, 0.639 mL, 3.83 mmol). The reaction mixture was stirred at ambient temperature for about 2 h and was heated to about 50° C. for about 1 h. The reaction was cooled to ambient temperature and water (0.64 mL) was added and the reaction stirred for about 16 h. The pH was adjusted to about 7 with saturated aqueous NaHCO3 and EtOAc (about 10 mL) was added. The layers were separated and the aqueous phase was extracted with EtOAc (10 mL). The combined organics were dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. Acetone (12 mL) and pyridinium p-toluenesulfonate (0.096 g, 0.383 mmol) were added. The reaction was heated at reflux for about 2 h. The reaction was cooled to ambient temperature and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with a gradient of 0-50% EtOAc in DCM to give 3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal (0.44 g, 84%, 90% purity) as an off white foam: LC/MS (Table 1, Method b) Rt=2.50 min; MS m/z: 363 (M+H)+.
Name
5-(2-(1,3-dioxolan-2-yl)ethyl)-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
0.639 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.096 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.64 mL
Type
solvent
Reaction Step Five

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